REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.C(O[C:16]1[CH:21]=[CH:20][N:19]=[CH:18][C:17]=1[N+:22]([O-:24])=[O:23])C>CC#N>[N+:22]([C:17]1[CH:18]=[N:19][CH:20]=[CH:21][C:16]=1[NH:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:7]1)([O-:24])=[O:23]
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Name
|
|
Quantity
|
3.53 g
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Type
|
reactant
|
Smiles
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NC1CCN(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=NC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
25 mL
|
Type
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solvent
|
Smiles
|
CC#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 40 hours
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Duration
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40 h
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
to give an orange syrup which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=NC=CC1NC1CCN(CC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |